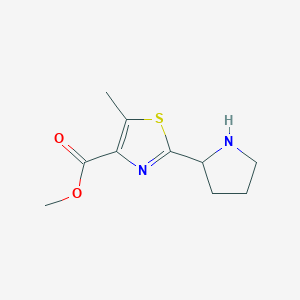

Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

描述

Historical Context of Thiazole Derivatives in Chemical Research

The development of thiazole chemistry represents one of the most significant advances in heterocyclic compound research, with its foundations established through pioneering work by Hofmann and Hantzsch in the late nineteenth century. Thiazole, characterized as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, emerged as a crucial building block in organic synthesis due to its unique electronic properties and reactivity patterns. The historical significance of thiazole derivatives gained prominence when Bogert and co-workers made substantial contributions to expand this field, establishing fundamental synthetic methodologies that continue to influence contemporary research. Mills further established the commercial importance of thiazole ring systems through their application in cyanine dyes used as photographic sensitizers, demonstrating the versatility of these heterocyclic structures beyond purely academic interest.

The evolution of thiazole chemistry has been marked by continuous innovations in synthetic approaches, with classical methods such as the Hantzsch thiazole synthesis providing the foundation for modern synthetic strategies. The Hantzsch process, involving the condensation of alpha-haloketone with thioamide to produce trisubstituted thiazoles, established the fundamental framework for thiazole ring construction that remains relevant in contemporary synthetic chemistry. Additional classical synthetic methodologies, including the Cook-Heilbron synthesis and Herz synthesis, contributed to the diverse arsenal of thiazole preparation techniques, each offering unique advantages for specific structural modifications. These historical developments created the scientific foundation necessary for the synthesis of complex thiazole derivatives such as methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate.

The recognition of thiazole derivatives in natural products further enhanced their importance in chemical research, particularly with the identification of thiazole rings in essential biological molecules such as vitamin B1 (thiamine). This discovery highlighted the fundamental role of thiazole chemistry in biological systems and sparked increased interest in synthetic thiazole derivatives for potential therapeutic applications. The thiazole ring's presence in naturally occurring peptides and its utilization in peptidomimetic development demonstrated the broad applicability of thiazole chemistry across multiple research disciplines. The historical progression from basic thiazole synthesis to complex multi-substituted derivatives represents a continuous evolution driven by both academic curiosity and practical applications in pharmaceutical and industrial chemistry.

Discovery and Characterization of this compound

The discovery and characterization of this compound represents a significant milestone in the development of complex heterocyclic compounds that combine multiple pharmacologically relevant structural elements. This compound, bearing the Chemical Abstracts Service registry number 1545702-41-7, was first synthesized as part of systematic efforts to develop novel thiazole derivatives with enhanced biological activity profiles. The characterization process revealed its molecular formula as C10H14N2O2S, with a precisely determined molecular weight of 226.2954 grams per mole, establishing its identity as a medium-sized heterocyclic molecule with considerable structural complexity. The assignment of the MDL number MFCD24206020 provided standardized identification for chemical databases and research applications.

The structural characterization of this compound revealed its unique architecture combining a thiazole core with a pyrrolidine substituent and a methyl ester functional group. Spectroscopic analysis demonstrated the presence of characteristic thiazole ring proton signals, with chemical shifts reflecting the aromatic character inherent to the thiazole system. The pyrrolidine ring contribution to the overall molecular structure was confirmed through detailed nuclear magnetic resonance studies, revealing the specific connectivity pattern that defines this compound's three-dimensional architecture. Advanced characterization techniques, including mass spectrometry and infrared spectroscopy, provided comprehensive confirmation of the proposed molecular structure and established analytical benchmarks for quality control in synthesis and applications.

The synthesis methodology for this compound typically involves multi-step organic reactions with careful optimization of reaction conditions to achieve acceptable yields and purity. The synthetic approach commonly utilizes cyclization processes starting from appropriately substituted precursors, with reaction conditions requiring controlled temperatures and inert atmospheres to minimize side reactions. Industrial production methods have been developed to incorporate continuous flow reactors and advanced purification techniques, ensuring consistent high-quality output suitable for research applications. The synthetic complexity of this compound reflects the sophisticated organic chemistry techniques required to construct molecules containing multiple heterocyclic systems with specific substitution patterns.

Position within the Broader Family of Thiazole Compounds

This compound occupies a distinctive position within the extensive family of thiazole compounds, representing an advanced example of multi-substituted thiazole derivatives that incorporate additional heterocyclic elements. The broader thiazole family encompasses a vast array of structures, from simple thiazole itself through benzothiazoles and various substituted derivatives, each contributing unique properties to the overall chemical landscape. Within this family, the subject compound represents a sophisticated evolution that combines the fundamental thiazole core with pyrrolidine functionality, creating a hybrid structure that potentially exhibits properties derived from both heterocyclic systems. This structural combination places the compound within a specialized subset of thiazole derivatives that demonstrate enhanced complexity and potentially superior biological activity profiles.

The classification of thiazole compounds typically considers both structural features and functional group arrangements, with this compound falling into the category of polysubstituted thiazoles with ester functionality. Comparative analysis with related thiazole derivatives reveals that the incorporation of pyrrolidine substituents represents a relatively recent development in thiazole chemistry, reflecting ongoing efforts to enhance the pharmacological profiles of these heterocyclic compounds. The presence of the methyl ester group at the 4-position adds another layer of structural complexity and provides opportunities for further chemical modification through standard ester chemistry. This positioning within the thiazole family demonstrates the compound's role as a bridge between traditional thiazole chemistry and modern multi-heterocyclic pharmaceutical intermediates.

The relationship between this compound and other members of the thiazole family can be understood through structure-activity relationship studies that have examined the effects of various substitution patterns on biological activity. Research has demonstrated that the incorporation of nitrogen-containing heterocycles as substituents on the thiazole core often results in enhanced biological activity, with pyrrolidine-containing derivatives showing particular promise in antimicrobial applications. The methyl substitution at the 5-position represents a common modification strategy in thiazole chemistry, often employed to fine-tune the electronic properties and metabolic stability of the resulting compounds. This strategic positioning within the broader thiazole family reflects careful consideration of both synthetic accessibility and potential biological utility.

| Compound Type | Core Structure | Key Substitutions | Molecular Complexity |

|---|---|---|---|

| Simple Thiazole | 1,3-thiazole | None | Low |

| Benzothiazole | Fused benzene-thiazole | Aromatic fusion | Medium |

| 2-Aminothiazole | 1,3-thiazole | Amino at position 2 | Medium |

| This compound | 1,3-thiazole | Pyrrolidine, methyl, ester | High |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of modern synthetic strategies that combine multiple heterocyclic systems within a single molecular framework. Heterocyclic chemistry has evolved from the study of individual ring systems to the sophisticated integration of multiple heterocycles, with compounds like this thiazole-pyrrolidine hybrid demonstrating the potential for enhanced properties through structural combination. The compound exemplifies the principle that heterocyclic systems can exhibit synergistic effects when appropriately combined, potentially leading to properties that exceed those of individual components. This approach to heterocyclic design represents a significant advancement in the field and has implications for future drug discovery and materials science applications.

The electronic properties of this compound reflect the complex interplay between the thiazole and pyrrolidine systems, with each contributing unique electronic characteristics to the overall molecular behavior. The thiazole ring contributes aromatic character and electron-deficient properties, while the pyrrolidine ring provides electron-rich nitrogen functionality and conformational flexibility. This combination creates a molecule with diverse electronic environments that can interact with multiple biological targets or participate in various chemical transformations. The significance of this electronic diversity in heterocyclic chemistry cannot be overstated, as it provides opportunities for selective interactions and specific biological activities that would not be possible with simpler heterocyclic systems.

The synthetic significance of this compound in heterocyclic chemistry lies in its demonstration of advanced synthetic methodologies that can successfully construct complex multi-heterocyclic structures with high precision and control. The successful synthesis of this compound requires mastery of multiple synthetic transformations, including heterocycle formation, regioselective substitution, and functional group manipulation. This synthetic complexity serves as a benchmark for evaluating new methodologies in heterocyclic synthesis and provides a model system for developing improved synthetic approaches. The compound's accessibility through current synthetic methods demonstrates the maturity of heterocyclic chemistry while also highlighting areas where further methodological development could enhance efficiency and broaden scope.

Current Research Landscape and Academic Interest

The current research landscape surrounding this compound reflects the broader trends in heterocyclic chemistry that emphasize the development of compounds with enhanced biological activity and improved pharmacological properties. Contemporary research efforts focus on understanding the structure-activity relationships that govern the biological behavior of complex thiazole derivatives, with particular attention to the role of pyrrolidine substituents in modulating activity profiles. Academic interest in this compound stems from its potential to serve as a lead structure for pharmaceutical development, particularly given the established track record of thiazole derivatives in antimicrobial and antiviral applications. Research groups worldwide are investigating various aspects of this compound's chemistry, from fundamental synthetic methodologies to advanced biological evaluation studies.

The academic interest in thiazole derivatives has intensified in recent years due to the growing challenge of antimicrobial resistance and the urgent need for novel therapeutic agents with unique mechanisms of action. This compound represents a promising candidate for addressing these challenges through its distinctive structural features that may enable interactions with previously unexploited biological targets. Research initiatives have focused on systematic modification of the compound's structure to optimize its biological activity while maintaining favorable pharmacological properties. The incorporation of computational chemistry approaches has enhanced these research efforts by providing insights into the molecular interactions that determine biological activity and guiding the design of improved derivatives.

Current research methodologies applied to this compound include advanced spectroscopic techniques for structural characterization, sophisticated biological assays for activity evaluation, and computational modeling for mechanistic understanding. These methodologies reflect the interdisciplinary nature of contemporary heterocyclic chemistry research, which increasingly relies on integration of synthetic, analytical, and theoretical approaches. The compound's role in current research extends beyond its individual properties to encompass its function as a model system for understanding the principles that govern multi-heterocyclic compound behavior. This research has implications for the broader field of medicinal chemistry and contributes to the development of new paradigms for drug discovery and development.

| Research Area | Current Focus | Methodological Approaches | Academic Impact |

|---|---|---|---|

| Synthetic Chemistry | Improved synthesis methods | Multi-step organic reactions, flow chemistry | High |

| Biological Activity | Antimicrobial applications | Cell-based assays, mechanism studies | Medium |

| Structure-Activity | Substitution pattern effects | Computational modeling, systematic modification | High |

| Analytical Chemistry | Characterization techniques | Advanced spectroscopy, mass spectrometry | Medium |

属性

IUPAC Name |

methyl 5-methyl-2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-6-8(10(13)14-2)12-9(15-6)7-4-3-5-11-7/h7,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRSPEAPFSAOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2CCCN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Pyrrolidinecarbothioamide

- Pyrrolidinecarbothioamide is a crucial intermediate prepared by condensation of pyrrolidine with ethyl isothiocyanatidocarbonate.

- Ethyl isothiocyanatidocarbonate itself is synthesized from ethyl chloroformate and dry potassium rhodanide in the presence of tetramethylethylenediamine (TMEDA) as a catalyst.

- The yield of pyrrolidinecarbothioamide is approximately 73%.

Preparation of α-Haloketone or α-Haloester Intermediates

- α-Haloketones or α-haloesters such as 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester are synthesized by chlorination of corresponding β-diketone methyl esters using sulfuryl chloride in dry chloroform.

- For example, 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester is obtained by chlorination of 2,4-dioxobenzenebutanoic acid methyl ester.

Formation of the Thiazole Core

- The thiazole ring is formed by the reaction of pyrrolidinecarbothioamide with the α-haloketone or α-haloester.

- This condensation typically occurs in refluxing methanol or benzene for several hours (e.g., 4 hours), followed by standing at room temperature overnight.

- The reaction mixture is then neutralized with NaOH to pH 8, precipitating the thiazole product.

- This method yields methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate derivatives with yields around 85%.

Esterification to Form Methyl Ester

- The carboxyl group at position 4 is esterified to the methyl ester either by direct use of methyl esters as starting materials or by esterification of carboxylic acids with methyl chloroformate or other methylating agents in the presence of suitable bases.

- For example, reaction of thiazol-5-yl-methanol with methyl chloroformate in the presence of a base in an appropriate solvent affords the methyl ester derivative.

Alternative and Advanced Synthetic Methods

- Some patents describe improved processes for preparing related thiazole derivatives involving solid dispersions and crystalline intermediates to enhance yield and purity.

- These processes utilize alkyl or aryl haloformates (e.g., methyl chloroformate) and bases in solvents such as dichloromethane to achieve efficient esterification.

- Protection and deprotection strategies of amine groups on pyrrolidine can be employed to improve selectivity and yield in multi-step syntheses.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidinecarbothioamide formation | Pyrrolidine + ethyl isothiocyanatidocarbonate | TMEDA catalyst, room temp, 2 h | ~73 | Key thioamide intermediate |

| α-Haloketone synthesis | β-Diketone methyl ester + sulfuryl chloride | Boiling dry chloroform | - | Chlorination to α-haloester |

| Thiazole ring formation | Pyrrolidinecarbothioamide + α-haloketone | Reflux in methanol, 4 h + overnight | ~85 | Condensation forming thiazole core |

| Esterification | Thiazol-5-yl-methanol + methyl chloroformate | Base, solvent (e.g., DCM) | - | Formation of methyl ester group |

| Methyl substitution (if applicable) | Methylated α-haloketone or alkylation | Varies | - | Introduction of 5-methyl substituent |

Research Findings and Analytical Data

- The synthesized methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate and related derivatives have been characterized by 1H-NMR, 13C-NMR, and mass spectrometry confirming the structure and purity.

- Yields are generally high (70-85%) for the key condensation and cyclization steps.

- The reaction conditions are sensitive to solvent polarity and protic character; for example, use of anhydrous methanol can lead to side reactions such as debenzoylation and alternative cyclizations.

- Purification is typically achieved by recrystallization or flash chromatography, with some intermediates showing rotameric behavior detectable by NMR.

化学反应分析

Types of Reactions

Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Chemical Synthesis Applications

Building Block for Complex Molecules

Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate serves as an important building block in organic synthesis. Its thiazole and pyrrolidine components allow for the development of more complex molecular architectures, which can be pivotal in drug discovery and materials science. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Molecular docking studies suggest that it may interact with gamma tubulin, a protein involved in cell division. This interaction could hinder cancer cell proliferation by disrupting mitotic spindle formation. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its promise as a candidate for further development in cancer therapy .

Medicinal Chemistry

Drug Development Potential

this compound is being investigated as a potential drug candidate due to its unique structure that combines both thiazole and pyrrolidine moieties. These features contribute to its biological activity and may enhance its pharmacokinetic properties. The compound's ability to modulate specific biological targets makes it a valuable scaffold in medicinal chemistry .

Industrial Applications

Material Science

In addition to its applications in pharmaceuticals, this compound is also being explored for use in developing new materials. Its unique chemical properties can be harnessed to create polymers or other materials with desirable characteristics such as enhanced thermal stability or mechanical strength.

Case Studies

- Anticancer Research : A study focused on the interaction of this compound with cancer cell lines revealed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The compound demonstrated an IC50 value lower than that of the reference drug, highlighting its potential as an effective anticancer agent .

- Antimicrobial Efficacy : In a comparative analysis of various thiazole derivatives against E. coli and S. aureus, this compound showed promising results with minimal inhibitory concentration (MIC) values indicating potent antimicrobial activity .

作用机制

The mechanism of action of Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer activity . The compound’s effects are mediated through the inhibition of key pathways such as the NF-kB inflammatory pathway .

相似化合物的比较

Structural and Electronic Comparisons

- Pyrrolidine vs. Piperidine/Morpholine : Analogs like 9b (piperidin-1-yl) and 9c (morpholin-1-yl) exhibit larger ring sizes, altering steric effects and hydrogen-bonding capacity compared to the target compound’s pyrrolidine group .

- Ester Variations : Ethyl esters (e.g., sc-353549) may prolong metabolic stability compared to methyl esters, while dichlorobenzoate esters (e.g., ) introduce electron-withdrawing effects .

- Substituent Position : The target compound’s pyrrolidin-2-yl group (vs. pyrrolidin-1-yl in 9a) introduces stereochemical complexity, which could influence receptor binding .

生物活性

Methyl 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biologically active compounds. The molecular formula is , and it possesses a carboxylate functional group that enhances its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In a study focusing on similar thiazole compounds, derivatives showed significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low microgram range, suggesting potential applications in treating tuberculosis .

2. Antitumor Activity

Thiazole compounds are also recognized for their anticancer properties. This compound may contribute to this field as well. Studies have shown that related thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key proteins involved in cell cycle regulation and apoptosis pathways . The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can significantly enhance cytotoxicity against cancer cell lines.

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole-based compounds has been documented. For instance, certain thiazole derivatives have demonstrated effectiveness in animal models of epilepsy, indicating that this compound could be explored further for its neuroprotective effects and potential use in epilepsy treatment .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for the survival of pathogens or cancer cells. For example, thiazoles have been shown to inhibit β-ketoacyl synthase enzymes involved in fatty acid synthesis in M. tuberculosis, which could be a target for this compound as well .

- Receptor Modulation : The thiazole ring can influence receptor activity by mimicking natural substrates or ligands, leading to altered signaling pathways that affect cell proliferation and survival.

Case Study: Antimycobacterial Activity

A study identified methyl 2-amino-thiazole derivatives with potent antitubercular activity. While this compound has not been directly tested in this specific context, the structural similarities suggest it could exhibit comparable activity against M. tuberculosis .

Table: Summary of Biological Activities

常见问题

Q. Basic Characterization :

- NMR Spectroscopy : H and C NMR are used to verify substituent positions. The thiazole ring’s protons (e.g., H-4) show deshielding (~8.5–9.0 ppm), while the pyrrolidine protons appear as multiplet signals (1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 255.1 for CHNOS).

Advanced Crystallography :

Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the thiazole-pyrrolidine dihedral angle, which influences biological activity. Data refinement with SHELXL ensures accuracy in stereochemical assignments .

How can researchers optimize reaction yields in thiazole ring formation?

Q. Methodological Approach :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to ethanol, which may lead to side reactions .

- Catalysis : Lewis acids (e.g., ZnCl) or iodine promote thiourea-β-ketoester cyclocondensation. Yields improve from ~50% to >80% under catalytic conditions .

Data Contradiction Note :

Patents suggest microwave-assisted synthesis for faster cyclization , while traditional reflux methods are preferred for scalability . Researchers must balance speed and practicality.

What strategies are used to evaluate the compound’s stability under physiological conditions?

Q. Basic Stability Testing :

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C. HPLC monitors ester hydrolysis to the carboxylic acid derivative. The methyl ester is stable at neutral pH but hydrolyzes rapidly under alkaline conditions .

- Thermal Stability : DSC/TGA analysis identifies decomposition temperatures (>200°C), ensuring storage at −20°C in inert atmospheres .

Advanced Degradation Pathways :

LC-MS/MS identifies degradation products, such as 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid, which may retain bioactivity. Computational models (DFT) predict hydrolysis kinetics .

How is computational chemistry applied to predict biological interactions?

Q. Advanced Methodology :

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs). The pyrrolidine nitrogen forms hydrogen bonds with active-site residues, while the thiazole ring engages in π-π stacking .

- QSAR Studies : Regression models correlate substituent electronic parameters (Hammett σ) with observed activity. The methyl group at C-5 enhances lipophilicity, impacting membrane permeability .

What purification techniques are effective for isolating the compound?

Q. Basic Purification :

- Recrystallization : Use DMF/EtOH (1:1) to remove unreacted precursors. The compound’s solubility in hot DMF allows high-purity crystals (>95%) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates thiazole derivatives from byproducts. R ≈ 0.4–0.5 .

Advanced Contaminant Analysis :

HPLC-MS detects trace impurities (<0.5%) from incomplete cyclization. Preparative HPLC with C18 columns achieves >99% purity for biological assays .

How do researchers resolve contradictions in reported bioactivity data?

Case Study :

If one study reports antimicrobial activity (MIC = 2 µg/mL) while another shows no effect, possible factors include:

- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or culture media (cation-adjusted Mueller-Hinton vs. LB broth) .

- Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Solubility enhancers (e.g., cyclodextrins) are recommended .

What are the best practices for storing and handling this compound?

Q. Methodological Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。